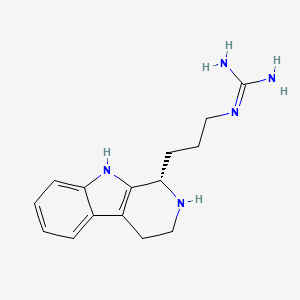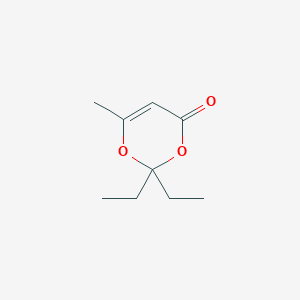![molecular formula C13H6Cl2OS B14413143 3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride CAS No. 85992-27-4](/img/structure/B14413143.png)
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C12H6Cl2OS It is a derivative of naphtho[1,2-b]thiophene, featuring a chlorine atom at the 3-position and a carbonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of naphtho[1,2-b]thiophene with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the carbonyl chloride group . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride may involve large-scale chlorination and carbonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (for chlorination), amines (for substitution), and oxidizing or reducing agents such as potassium permanganate or sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include substituted naphtho[1,2-b]thiophene derivatives, amides, esters, and more complex aromatic compounds.
Scientific Research Applications
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzo[b]thiophene-2-carbonyl chloride: Similar in structure but with a benzo[b]thiophene core instead of naphtho[1,2-b]thiophene.
2-Thiophenecarbonyl chloride: A simpler thiophene derivative with a carbonyl chloride group at the 2-position.
3-Chlorothiophene-2-carbonyl chloride: Another thiophene derivative with a chlorine atom and carbonyl chloride group.
Uniqueness
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride is unique due to its naphtho[1,2-b]thiophene core, which provides distinct electronic and structural properties compared to simpler thiophene derivatives. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
85992-27-4 |
|---|---|
Molecular Formula |
C13H6Cl2OS |
Molecular Weight |
281.2 g/mol |
IUPAC Name |
3-chlorobenzo[g][1]benzothiole-2-carbonyl chloride |
InChI |
InChI=1S/C13H6Cl2OS/c14-10-9-6-5-7-3-1-2-4-8(7)11(9)17-12(10)13(15)16/h1-6H |
InChI Key |
GFUICULWRIDNNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


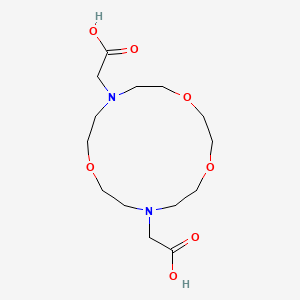


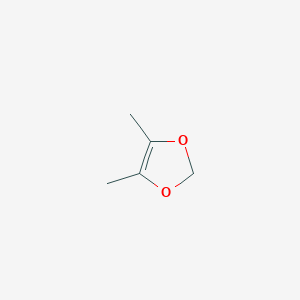
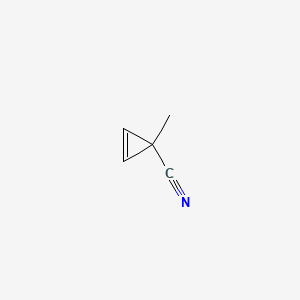
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
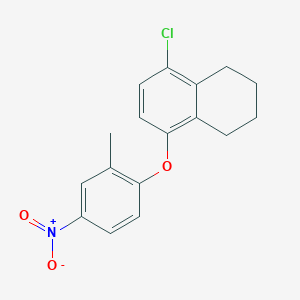
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)


![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
